(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-18(21,16-10-14-4-2-3-5-15(14)22-16)12-19-17(20)7-6-13-8-9-23-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZFWAOVOPVIJN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CSC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(thiophen-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety and a thiophene ring, which are known to impart various biological activities. The structural formula is represented as follows:
Research indicates that compounds similar to this compound exhibit interactions with various neurotransmitter receptors. For instance, related benzofuran derivatives have been identified as antagonists or inverse agonists at the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release and has implications for conditions such as anxiety and cognitive disorders .
Antioxidant Activity
Studies have shown that compounds with similar structures possess significant antioxidant properties. These properties are essential for mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
Research on related compounds indicates potential anticancer activity. For example, some benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar effects. A study indicated that certain derivatives inhibited cell proliferation in leukemia cell lines .
Neuropharmacological Effects
The compound's structural components suggest potential neuropharmacological effects. Compounds with similar configurations have been shown to interact with nicotinic acetylcholine receptors, leading to anxiolytic-like effects in animal models . This interaction could position this compound as a candidate for anxiety-related disorders.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene/Benzofuran Substitutions
2-((Diphenylphosphoryl)methyl)-N-(thiophen-3-yl)acrylamide (Compound 19)
- Structure : Shares the thiophen-3-yl group but replaces benzofuran with a diphenylphosphoryl-methyl group.
- Synthesis : Prepared via a 24-hour reaction under standard acrylamide coupling conditions, yielding 75%.
- Properties : Melting point (156.1–157.6°C) and spectroscopic data (e.g., ¹H NMR δ 7.35–7.40 ppm for thiophene protons) highlight its crystallinity and electronic environment.
N-(Benzofuran-5-yl)-2-((diphenylphosphoryl)methyl)acrylamide (Compound 20)
- Structure : Contains benzofuran-5-yl instead of benzofuran-2-yl, with a phosphoryl-methyl substituent.
- Synthesis : Similar to Compound 19, with 76% yield.
- Properties : Higher melting point (158.3–161.2°C) due to increased symmetry from the 5-substituted benzofuran.
- Key Difference : Positional isomerism (5- vs. 2-benzofuran) affects molecular packing and interaction with biological targets.
(E)-3-(Furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide
- Structure : Replaces thiophen-3-yl with furan-2-yl and includes a sulfamoyl-benzothiazole group.
- Properties : The furan’s lower aromaticity compared to thiophene may reduce electron delocalization, impacting binding affinity.
Anti-Inflammatory Acrylamides from Lycium barbarum
- Compound 2 : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide exhibits anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μmol/L).
- Comparison : While lacking benzofuran/thiophene, its methoxy and hydroxyl groups suggest that electron-donating substituents enhance activity. The target compound’s thiophene may similarly modulate enzyme inhibition.
Patent-Based Benzofuran Acrylamides
- (S,E)-3-(6-Aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide: Designed for cancer therapy, emphasizing benzofuran’s role in kinase inhibition.
- Key Insight : Benzofuran’s planar structure facilitates intercalation or hydrophobic interactions, a property shared with the target compound.
Physicochemical and Spectroscopic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
